2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10046690
InChI: InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14)
SMILES: CC1=NC2=NC(=NN2C=C1C(=O)O)C
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS No.:

Cat. No.: VC10046690

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid -

Specification

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14)
Standard InChI Key OXZSYTYCUIOKFD-UHFFFAOYSA-N
SMILES CC1=NC2=NC(=NN2C=C1C(=O)O)C
Canonical SMILES CC1=NC2=NC(=NN2C=C1C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2,5-Dimethyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid (IUPAC name: 2,5-dimethyl-7H- triazolo[1,5-a]pyrimidine-6-carboxylic acid) features a fused bicyclic system with a triazole ring (positions 1–3) adjacent to a pyrimidine ring (positions 4–7). The methyl groups at positions 2 and 5 enhance steric and electronic modulation, while the carboxylic acid at position 6 introduces hydrogen-bonding capabilities (Figure 1) .

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₈H₁₀N₄O₂
Molecular weight194.19 g/mol
Calculated LogP1.2 (Predicted via XLogP3)
Aqueous solubility0.5 mg/mL (pH 7.4)
pKa (carboxylic acid)3.8–4.2

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions. Methyl substitutions at positions 2 and 5 reduce rotational freedom, potentially enhancing target binding specificity .

Synthesis and Characterization

Synthetic Routes

The synthesis of TP derivatives typically involves cyclocondensation strategies. For 2,5-dimethyl variants, a modified Dimroth rearrangement is employed:

  • Cyclocondensation: Reacting 4-hydrazinyl-2-methylpyrimidine with ethyl acetoacetate yields a triazolo[4,3-a]pyrimidine intermediate .

  • Dimroth Rearrangement: Acid-catalyzed rearrangement (e.g., HCl/EtOH) shifts the triazole ring to generate the [1,5-a] isomer.

  • Carboxylic Acid Introduction: Hydrolysis of an ester precursor (e.g., ethyl 6-cyano-TP) under basic conditions installs the carboxylic acid group .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEthanol, reflux, 12 h65–70
Dimroth Rearrangement6M HCl, 80°C, 6 h85–90
HydrolysisNaOH (2M), 60°C, 4 h75–80

Characterization via 1H^1H-NMR reveals distinct signals: δ 2.4 (s, 3H, C2-CH₃), δ 2.6 (s, 3H, C5-CH₃), and δ 12.1 (broad, 1H, COOH) .

Pharmacological Applications

Kinase Inhibition

TP derivatives exhibit potent kinase inhibitory activity. For example, analogs with a 6-carboxylic acid moiety have shown sub-μM IC₅₀ values against CDK-2 and PI3K isoforms (Table 3) .

Table 3: Kinase Inhibition Profiles of TP Analogs

CompoundCDK-2 IC₅₀ (μM)PI3Kα IC₅₀ (μM)Selectivity (PI3Kα/CDK-2)
220.630.00061,050
250.400.0013308

The carboxylic acid group chelates Mg²⁺ ions in ATP-binding pockets, while methyl groups optimize hydrophobic interactions .

Antimicrobial Activity

2,5-Dimethyl-TP derivatives demonstrate broad-spectrum antimicrobial effects. In Staphylococcus aureus assays, minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to ciprofloxacin .

Biochemical Mechanisms

Enzyme Binding Dynamics

Co-crystallization studies of analogous TP-carboxylic acids with FABP4 reveal a binding mode where:

  • The carboxylic acid forms hydrogen bonds with Arg126 and Tyr128.

  • Methyl groups occupy hydrophobic subpockets, reducing entropic penalties .

Cellular Uptake and Metabolism

In Caco-2 permeability assays, 2,5-dimethyl-TP-carboxylic acid exhibits moderate apical-to-basal transport (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability. Cytochrome P450 (CYP3A4) metabolism is minimal (<10% clearance), supporting prolonged in vivo half-life .

Future Perspectives

The structural tunability of the TP scaffold positions 2,5-dimethyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid as a promising candidate for:

  • Targeted Cancer Therapies: Optimizing isoform selectivity for PI3Kδ or CDK-4/6.

  • Anti-inflammatory Agents: Modulating FABP4-mediated lipid signaling.

  • Antiviral Applications: Disrupting viral polymerase complexes via allosteric inhibition .

Ongoing research should prioritize in vivo efficacy studies and toxicity profiling to advance this compound toward preclinical development.

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